Propoxur-d3

Descripción general

Descripción

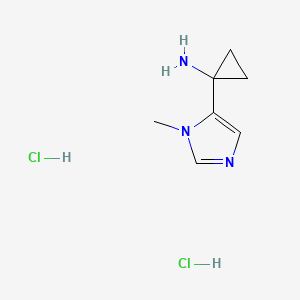

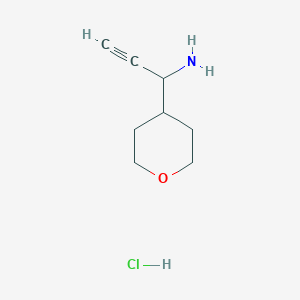

Propoxur-d3 es un derivado deuterado del propoxur, un insecticida carbamato. Este compuesto se utiliza principalmente como un estándar interno para la cuantificación del propoxur en diversas aplicaciones analíticas. El propoxur en sí es conocido por su efectividad en el control de plagas como chinches y mosquitos, y funciona inhibiendo la colinesterasa, una enzima esencial para el correcto funcionamiento del sistema nervioso .

Mecanismo De Acción

Propoxur-d3, al igual que el propoxur, ejerce sus efectos inhibiendo la colinesterasa, una enzima responsable de descomponer la acetilcolina en el sistema nervioso . Esta inhibición conduce a una acumulación de acetilcolina, lo que resulta en una estimulación continua de los nervios, músculos y glándulas. Además, this compound puede sufrir transformaciones metabólicas para producir especies reactivas de oxígeno (ROS), que contribuyen a sus efectos tóxicos . Los objetivos moleculares involucrados incluyen la colinesterasa y los receptores de acetilcolina nicotínicos .

Métodos De Preparación

La preparación de propoxur-d3 típicamente implica la reacción de un compuesto de cloruro de propoxur con ácido clorhídrico en metanol deuterado. Este proceso requiere condiciones de operación estrictas y la selección adecuada de solventes para asegurar la alta pureza y el rendimiento del producto . Los métodos de producción industrial para this compound son similares a los utilizados para otros compuestos deuterados, que implican un control cuidadoso de los parámetros de reacción para lograr el etiquetado isotópico deseado.

Análisis De Reacciones Químicas

Propoxur-d3 experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El grupo carbamato puede ser hidrolizado para formar isopropoxi fenol y o-hidroxi fenil metilcarbamato.

Oxidación: El grupo isopropilo puede ser oxidado para formar un hemiacetal inestable, que se descompone en acetona.

Desalquilación: El grupo isopropilo puede ser desalquilado para producir el catecol parental. Los reactivos comunes utilizados en estas reacciones incluyen ácidos y agentes oxidantes, y los principales productos formados son isopropoxi fenol, o-hidroxi fenil metilcarbamato y catecol.

Aplicaciones Científicas De Investigación

Propoxur-d3 se utiliza ampliamente en la investigación científica para diversas aplicaciones:

Monitoreo Ambiental: Se utiliza para rastrear y cuantificar la presencia de propoxur y sus metabolitos en muestras ambientales, como suelo y agua.

Monitoreo Biológico: This compound se emplea en estudios para monitorear la exposición y los efectos del propoxur en sistemas biológicos, incluido su impacto en organismos no objetivo.

Estudios de Toxicología: Se utiliza para investigar las propiedades toxicológicas del propoxur, incluidos sus efectos sobre la actividad de la colinesterasa y su potencial para causar estrés oxidativo.

Comparación Con Compuestos Similares

Propoxur-d3 es único debido a su etiquetado de deuterio, que lo distingue de otros insecticidas carbamatos. Compuestos similares incluyen:

Carbaryl: Otro insecticida carbamato con un mecanismo de acción similar pero sin etiquetado de deuterio.

Aldicarb: Un insecticida carbamato altamente tóxico utilizado en la agricultura.

Methomyl: Un insecticida carbamato conocido por su rápida acción contra las plagas. La singularidad de this compound radica en su aplicación como estándar interno para fines analíticos, lo que proporciona una mayor precisión en la cuantificación del propoxur y sus metabolitos.

Propiedades

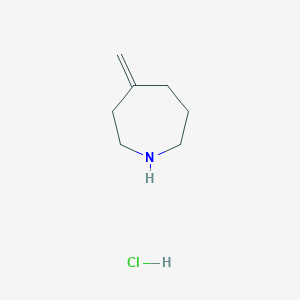

IUPAC Name |

(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRUGXGCCGIOQO-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)

![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)

![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)

![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)

![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)